N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
Description
N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorobenzyl group, a dioxidotetrahydrothiophenyl moiety, and a glycinamide backbone, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C14H18ClN3O4S |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C14H18ClN3O4S/c15-11-3-1-10(2-4-11)7-16-13(19)8-17-14(20)18-12-5-6-23(21,22)9-12/h1-4,12H,5-9H2,(H,16,19)(H2,17,18,20) |
InChI Key |
PKUBDHBTPVCXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multiple steps, starting with the preparation of the chlorobenzyl and dioxidotetrahydrothiophenyl intermediates. These intermediates are then coupled with glycinamide under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents. The reaction conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a variety of substituted chlorobenzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorobenzyl)-N~2~[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible activity against various biological targets:
- Xanthine Oxidase Inhibition : Studies indicate that compounds with similar structures can inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition could have therapeutic implications for conditions like gout and hyperuricemia .
- Anti-inflammatory Properties : There is evidence suggesting that derivatives of this compound may exhibit anti-inflammatory effects, potentially useful in treating arthritis and other inflammatory diseases .
Biological Studies
The compound's unique structure allows it to interact with specific molecular targets, making it valuable in biochemical assays:
- Enzyme Interaction Studies : The compound has been used to study interactions with enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's .
- Molecular Docking Studies : Computational studies have suggested that N-(4-chlorobenzyl)-N~2~[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide can effectively bind to active sites of target enzymes, indicating its potential as a selective inhibitor .
Industrial Applications
In addition to its medicinal applications, this compound may also find uses in the production of specialty chemicals or materials due to its unique chemical properties.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to N-(4-chlorobenzyl)-N~2~[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide:
- Study on Xanthine Oxidase Inhibition : A study demonstrated that compounds similar to this one significantly inhibited xanthine oxidase activity in vitro, which was linked to reduced uric acid levels in animal models .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory effects of a related compound in rodent models of arthritis, showing significant reductions in swelling and pain compared to controls .
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Xanthine Oxidase Inhibition | Significant inhibition observed; potential for gout treatment |
| Anti-inflammatory Effects | Reduced swelling and pain in rodent models |
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide can be compared with other similar compounds, such as:
- N-(4-chlorobenzyl)-1-(1-ethyl-4-piperidinyl)-1H-pyrazol-5-amine
- N-(4-chlorobenzyl)-4-{[(3,4-dioxo-2-piperidin-1-ylcyclobut-1-en-1-yl)amino]methyl}cyclohexanecarboxamide
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties
Biological Activity
N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a synthetic compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
- Chemical Formula : C20H22ClNO5S
- Molecular Weight : 423.91 g/mol
- CAS Number : 620557-06-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial effects. For instance, derivatives of thiazolidinedione, which share structural features with this compound, have shown activity against Gram-positive bacteria such as Bacillus subtilis, while demonstrating limited efficacy against Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Activity |
|---|---|---|
| TZ-1 | Bacillus subtilis | Active |
| TZ-1 | Escherichia coli | Inactive |
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that the compound can induce cell death in cancer cell lines. For example, studies using the MTT assay revealed that this compound exhibits dose-dependent cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The biological mechanisms underlying the activity of this compound are still being elucidated. However, several studies suggest that its efficacy may be linked to:
- Inhibition of DNA synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells .
- Induction of apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells .
Case Studies
A notable study evaluated the compound's effects on a panel of cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations above 10 µM. The study also highlighted the compound's selectivity for cancer cells over normal cells, underscoring its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
